N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide
CAS No.: 332119-56-9
Cat. No.: VC7482262
Molecular Formula: C12H14N2O5S
Molecular Weight: 298.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332119-56-9 |
|---|---|
| Molecular Formula | C12H14N2O5S |
| Molecular Weight | 298.31 |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-methyl-4-nitrobenzamide |
| Standard InChI | InChI=1S/C12H14N2O5S/c1-13(11-6-7-20(18,19)8-11)12(15)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3 |
| Standard InChI Key | XXSQBZOZXUTQEQ-UHFFFAOYSA-N |
| SMILES | CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzene ring attached to an amide functional group, along with a tetrahydrothiophene moiety and a nitro group. This compound has garnered attention due to its structural features that may contribute to biological activity, particularly in the modulation of various biochemical pathways.
Synthesis
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide typically involves several key steps. These methods illustrate the complexity and multi-step nature of synthesizing this compound, reflecting its potential utility in advanced chemical applications. Common reagents for these reactions include oxidizing agents and various electrophiles and nucleophiles tailored for specific substitution reactions. The reaction conditions often require controlled temperatures and inert atmospheres to avoid unwanted side reactions.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate | Not specified | Contains piperidine and sulfamoyl groups |
| N-(2-(Diethylamino)ethyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)methyl | Not specified | Features indolinone structure |
| N-(1-(1,1-dioxidotetrahydrothiophen)-2-thienyl)-acetamide | Not specified | Combines thiophene and acetamide functionalities |
These compounds highlight the structural diversity within this chemical class while underscoring the unique features of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide, particularly its specific interactions with biological systems.
Research Findings and Future Directions
Research on N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide is primarily focused on its synthesis and potential applications in medicinal chemistry. Further studies are needed to fully explore its biological activity and therapeutic potential. This includes in-depth investigations into its interactions with biological targets and its efficacy in modulating biochemical pathways.
Given the limited availability of specific research findings on this compound, future studies should prioritize detailed biological activity assessments and pharmacological evaluations to uncover its potential therapeutic applications. Additionally, exploring its structural modifications could lead to derivatives with enhanced biological activities.
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